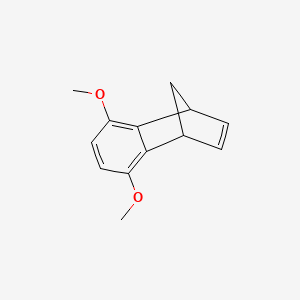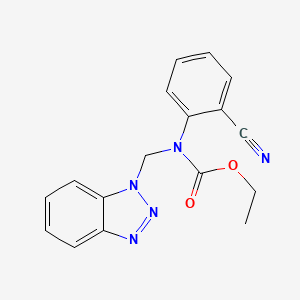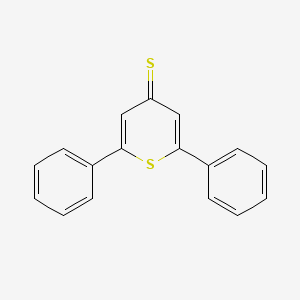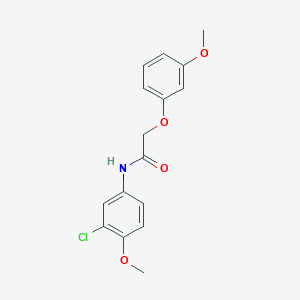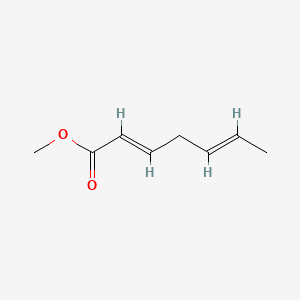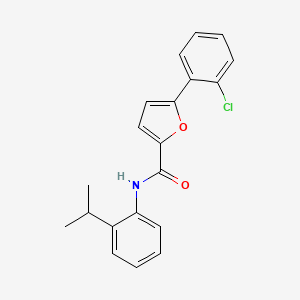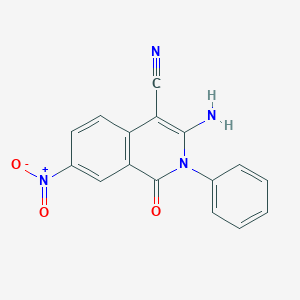
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone: is a synthetic organic compound that belongs to the isoquinolinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the aromatic ring.
Cyanation: Introduction of the cyano group.
Amination: Introduction of the amino group.
Cyclization: Formation of the isoquinolinone core.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or amino groups.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: Various substitution reactions could occur, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Applications De Recherche Scientifique
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Biology Medicine : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industry : Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Signal transduction pathways, metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinolinone Derivatives: Compounds with similar core structures but different substituents.
Nitroaromatics: Compounds with nitro groups on aromatic rings.
Aminoaromatics: Compounds with amino groups on aromatic rings.
Uniqueness
- The combination of amino, cyano, and nitro groups on the isoquinolinone core makes it unique and potentially useful for specific applications.
Propriétés
Numéro CAS |
130651-65-9 |
|---|---|
Formule moléculaire |
C16H10N4O3 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C16H10N4O3/c17-9-14-12-7-6-11(20(22)23)8-13(12)16(21)19(15(14)18)10-4-2-1-3-5-10/h1-8H,18H2 |
Clé InChI |
AERZRUQHHWAPSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


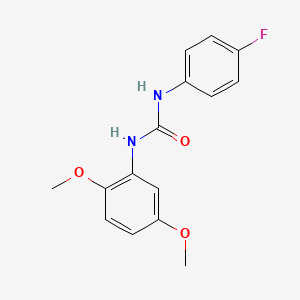


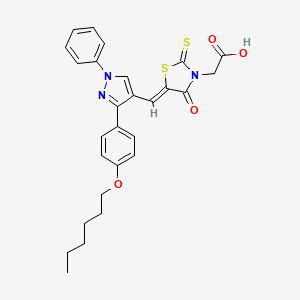
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
